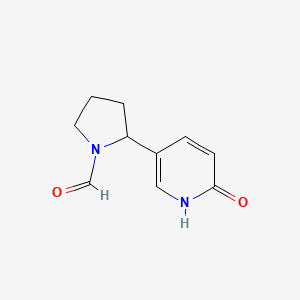
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is an organic compound that belongs to the class of pyrrolidines and pyridines This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with an aldehyde group at the 1-position of the pyrrolidine ring and a keto group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the pyridine and pyrrolidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various reagents, including halogens and organometallic compounds, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(6-Hydroxy-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid
- 2-(6-Oxo-1,6-dihydropyridin-3-yl)isoindoline-1,3-dione
- 2-{[(6-Oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde, with the chemical formula C10H12N2O2 and a molecular weight of 192.21 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural features, which include a pyrrolidine ring and a 6-oxo-1,6-dihydropyridine moiety.
Antibacterial Properties
Preliminary studies suggest that this compound exhibits significant antibacterial properties. Its mechanism of action appears to involve interaction with bacterial cell wall synthesis enzymes, making it a candidate for further research in antibiotic development .
Neuroprotective Effects
Similar compounds have been reported to have neuroprotective effects, indicating that this compound may also play a role in treating neurodegenerative diseases. The structural similarities with known neuroprotective agents suggest potential applications in this area .
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to this compound show anticonvulsant activity in various animal models. For example, studies have demonstrated that certain related compounds exhibit protective effects against seizures, suggesting that this compound could also possess similar properties .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antibacterial | Significant activity against various bacterial strains; potential for antibiotic development. |
| Neuroprotective | Possible applications in treating neurodegenerative diseases based on structural similarities. |
| Anticonvulsant | Exhibits protective effects against seizures in animal models; further research needed. |
Study on Antibacterial Activity
A study conducted on the antibacterial efficacy of this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Neuroprotective Mechanism Investigation
In vitro studies investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage markers compared to control groups, highlighting the therapeutic potential of this compound .
Anticonvulsant Activity Assessment
In an animal study assessing anticonvulsant properties, related compounds showed varying degrees of efficacy in protecting against induced seizures. The most active derivatives demonstrated ED50 values significantly lower than those of standard anticonvulsants like valproic acid and ethosuximide .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c13-7-12-5-1-2-9(12)8-3-4-10(14)11-6-8/h3-4,6-7,9H,1-2,5H2,(H,11,14) |
InChI Key |
XUQDQNCFBYCPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















